Nilotinib hydrochloride is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors . It is an orally available, selective and potent ATP-competitive wild-type and mutant Bcr-Abl kinase inhibitor that is 10-30-fold more potent than imatinib . Nilotinib is used to treat Philadelphia chromosome (Ph+)-positive chronic myelogenous leukemia (CML) .
The synthesis of Nilotinib has been studied and improved over time. The Novartis synthesis requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . An industrially scalable, flow-based synthesis for the production of Nilotinib has been developed, which is more efficient, requiring fewer than four steps, in less than 24 hours, and at >85% yields . This method has been successfully designed at the 1150 kg production capacity of the active pharmaceutical ingredient of Nilotinib per year .
The molecular formula of Nilotinib hydrochloride is C28H25ClF3N7O . Its average mass is 583.992 Da and its monoisotopic mass is 583.171021 Da .
Nilotinib hydrochloride forms four water-soluble cations LH+, LH2^2+, LH3^3+, and LH4^4+ . The dissociation process is endothermic and is accompanied by heat absorption . The entropy values of the dissociation process were negative, indicating that the dissociation process is reversible .
The molecular weight of Nilotinib hydrochloride is 565.98 . It is a crystalline solid . The solubility of Nilotinib hydrochloride in DMSO is 16 mg/mL .
CAS No.: 6358-22-1
CAS No.: 76663-30-4
CAS No.: 1976-85-8
CAS No.:
CAS No.: 73477-63-1
CAS No.: 1001354-72-8